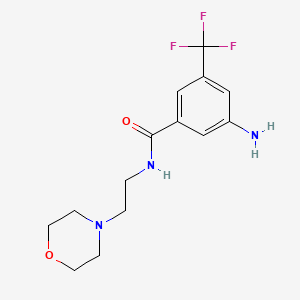
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an amino group, a morpholinoethyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to form an amino group.
Acylation: to introduce the benzamide moiety.
Substitution: reactions to introduce the morpholinoethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted benzamides.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
作用機序
The mechanism of action of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 3-amino-N-(2-morpholinoethyl)-5-methylbenzamide
- 3-amino-N-(2-morpholinoethyl)-5-chlorobenzamide
- 3-amino-N-(2-morpholinoethyl)-5-bromobenzamide
Uniqueness
The trifluoromethyl group in 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide imparts unique electronic properties, making it more lipophilic and potentially more bioactive compared to its analogs with different substituents.
特性
分子式 |
C14H18F3N3O2 |
|---|---|
分子量 |
317.31 g/mol |
IUPAC名 |
3-amino-N-(2-morpholin-4-ylethyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-10(8-12(18)9-11)13(21)19-1-2-20-3-5-22-6-4-20/h7-9H,1-6,18H2,(H,19,21) |
InChIキー |
TZOWXNWBBHVINH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
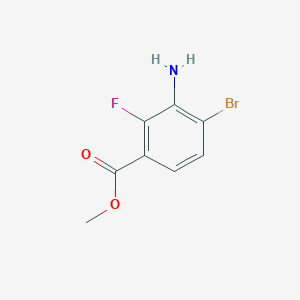
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)
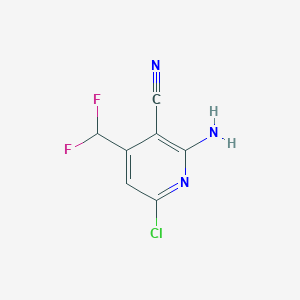

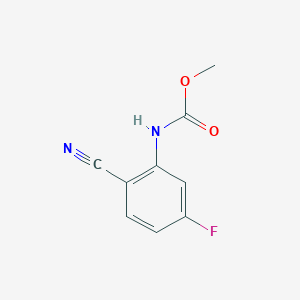
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)](/img/structure/B13920625.png)
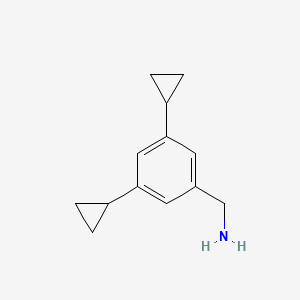

![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)
methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
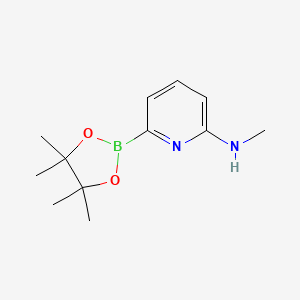
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)
